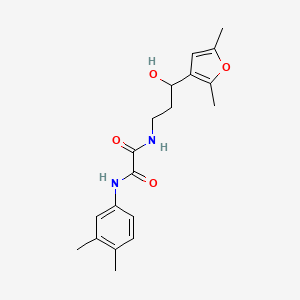

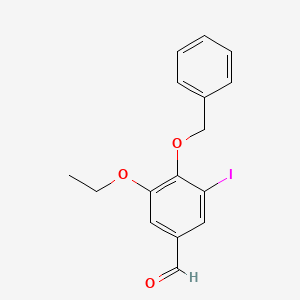

4-(benzylthio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Benzylthio-1H-tetrazole is a compound used as an activator in the synthesis of oligonucleotides . It reacts with the phosphoramidite group to form a highly reactive intermediate, which then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

One-Pot Synthesis Techniques : Innovative methods have been developed for the synthesis of tetrahydroquinazolines and related heterocycles, demonstrating the versatility of these compounds in organic synthesis. For instance, a one-pot synthesis approach for tetrahydroisoquinolines, utilizing azomethine ylides derived from sarcosine and formaldehyde, showcases the potential of these methodologies in constructing complex molecules efficiently (Moshkin & Sosnovskikh, 2013).

Diversity-Oriented Synthesis : Research has highlighted the use of versatile templates for generating novel heterocyclic scaffolds, further underscoring the chemical diversity achievable with quinazolinone derivatives. This versatility is pivotal for exploring new medicinal compounds and materials (Amareshwar, Mishra, & Ila, 2011).

Pharmacological Applications

Antimicrobial Activity : Several studies have been conducted on the antimicrobial properties of quinazolinone derivatives. Novel synthesis methods have been developed for derivatives showing promising antibacterial activity, indicating the potential of these compounds in developing new antibiotics (Rao et al., 2020).

Catalysis in Organic Synthesis : The catalytic applications of quinazolinone derivatives have also been explored, with studies showing their effectiveness in facilitating various organic transformations. For example, the use of benzene-1,3,5-tricarboxylic acid-functionalized MCM-41 as a catalyst for the synthesis of dihydroquinazolinones highlights the role of these compounds in green chemistry (Nikooei, Dekamin, & Valiey, 2020).

Haloazidation and Heterocycle Formation : Innovative haloazidation techniques for the construction of polyfunctionalized dihydroquinolinones under metal-free conditions have been developed. These methods enable the synthesis of biologically relevant molecules, showcasing the broad applicability of quinazolinone derivatives in medicinal chemistry (Wang et al., 2016).

Direcciones Futuras

The renewed interest in RNA synthesis due to the explosion of siRNA technology has led to the evaluation of 5-Benzylthio-1H-tetrazole (BTT), which was described several years ago as an ideal activator for RNA synthesis . This suggests potential future directions in the study and application of related compounds.

Mecanismo De Acción

Mode of Action

The exact mode of action of this compound is currently unknown . Based on its structural similarity to other benzylthio compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions could lead to changes in the conformation or function of the target molecules, thereby exerting its biological effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of “4-(benzylthio)-5,6,7,8-tetrahydroquinazolin-2(1h)-one” is currently unavailable .

Propiedades

IUPAC Name |

4-benzylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c18-15-16-13-9-5-4-8-12(13)14(17-15)19-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTLZCWGDNKVLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzylthio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2394046.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide](/img/structure/B2394047.png)

![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2394052.png)

![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid](/img/structure/B2394056.png)

![(Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide](/img/structure/B2394057.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2394059.png)

![(1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2394061.png)

![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2394062.png)

![N-(3-(dimethylamino)propyl)-1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2394064.png)